Synthetic Efficiency and Purity for 4-Nitroisoindoline as a Lenalidomide Precursor
The preparation of 4-nitroisoindoline, the free base form of the target compound, has been optimized in a patent for lenalidomide intermediate synthesis, achieving a high yield of 84.6% and an HPLC purity of 99.11% [1]. This level of efficiency and purity is critical for the cost-effective and high-quality production of the downstream drug lenalidomide. While direct head-to-head yield data for the hydrobromide salt under identical conditions is not available, this quantitative benchmark for the free base underscores the established and scalable synthetic route for this specific isomer, which is a key advantage over less-studied positional isomers like 5-nitroisoindoline [1].
| Evidence Dimension | Synthetic Yield and Purity |
|---|---|
| Target Compound Data | Yield: 84.6%, HPLC Purity: 99.11% (for 4-nitroisoindoline free base) |
| Comparator Or Baseline | 5-nitroisoindoline (positional isomer, no directly comparable high-yield patent route found) |
| Quantified Difference | Target compound demonstrates a documented, high-yield, scalable synthetic pathway. |
| Conditions | Nitration of isoindoline with nitric acid/sulfuric acid mixture, followed by recrystallization [1]. |
Why This Matters
A robust, high-yielding synthetic protocol reduces cost-of-goods and ensures a reliable supply of high-purity intermediate for drug development.
- [1] CN107488167A - Antitumor drug lenalidomide intermediate preparation method. Qingdao Chenda Biological Sci & Tech, 2017. View Source
